molecular formula C6H5Br2N3O B1379858 3-Amino-2,6-dibromoisonicotinamide CAS No. 1355334-79-0

3-Amino-2,6-dibromoisonicotinamide

Cat. No.: B1379858
CAS No.: 1355334-79-0
M. Wt: 294.93 g/mol
InChI Key: VGJWGWNFBHCUDK-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromoisonicotinamide (CAS: 1355334-79-0) is a halogenated isonicotinamide derivative with the molecular formula C₆H₅Br₂N₃O and a molecular weight of 294.94 g/mol . Structurally, it features a pyridine ring substituted with two bromine atoms at the 2- and 6-positions, an amino group at the 3-position, and an amide functional group at the 4-position. This compound is primarily utilized in research settings, particularly as an intermediate in synthetic organic chemistry and medicinal chemistry studies.

Properties

IUPAC Name

3-amino-2,6-dibromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWGWNFBHCUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dibromoisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: Isonicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.

    Amination: The dibromoisonicotinamide is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dibromoisonicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

    Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Compounds with higher oxidation states, such as nitroso or nitro derivatives.

    Reduction Products: Compounds with reduced bromine atoms or amino groups.

Scientific Research Applications

3-Amino-2,6-dibromoisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dibromoisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups/Substituents
This compound C₆H₅Br₂N₃O 294.94 1355334-79-0 2,6-dibromo, 3-amino, 4-amide
Methyl 4,6-dibromonicotinate C₇H₅Br₂NO₂ 294.94 1364663-27-3 4,6-dibromo, 3-methyl ester
2-Bromo-1-(bromomethyl)-4-nitrobenzene C₇H₅Br₂NO₂ 294.94 940-05-6 Benzene ring: 2-bromo, 1-bromomethyl, 4-nitro
2,6-Difluoro-N-(4-iodophenyl)benzamide C₁₃H₈F₂INO 391.46* N/A 2,6-difluoro, 4-iodophenyl amide

*Molecular weight discrepancy noted in for 2,6-Difluoro-N-(4-iodophenyl)benzamide (listed as 391.46 g/mol, inconsistent with formula C₁₃H₈F₂INO).

Key Observations:

Halogen Diversity: The target compound and Methyl 4,6-dibromonicotinate share bromine substituents but differ in substitution patterns (2,6 vs. 4,6 on the pyridine ring). Bromine’s bulkiness and polarizability enhance electrophilic reactivity compared to fluorine in 2,6-Difluoro-N-(4-iodophenyl)benzamide .

Functional Group Influence: The amide group in this compound provides hydrogen-bonding capability, making it more biologically relevant than the ester group in Methyl 4,6-dibromonicotinate . The amino group at the 3-position in the target compound activates the pyridine ring for electrophilic substitution, whereas the nitro group in 2-Bromo-1-(bromomethyl)-4-nitrobenzene deactivates the benzene ring .

Molecular Weight Anomaly: Despite identical molecular weights (294.94 g/mol) for three compounds (target, Methyl 4,6-dibromonicotinate, and 2-Bromo-1-(bromomethyl)-4-nitrobenzene), their distinct functional groups lead to divergent physicochemical properties. For example, the amide group increases water solubility relative to the ester or nitro-substituted analogs .

Biological Activity

3-Amino-2,6-dibromoisonicotinamide (DBINA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DBINA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H7_7Br2_2N2_2O

Molecular Weight: 292.06 g/mol

IUPAC Name: this compound

The compound features a pyridine ring substituted with two bromine atoms and an amino group, which contributes to its reactivity and biological properties.

Biological Activity Overview

DBINA has been studied for various biological activities, including:

  • Antimicrobial Activity: Research indicates that DBINA exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with concentration and bacterial strain.
  • Antiviral Effects: Preliminary studies suggest potential antiviral activity, although specific mechanisms remain to be elucidated.
  • Anticancer Potential: DBINA has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial properties of DBINA revealed the following:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli100 µg/mL12
Pseudomonas aeruginosa75 µg/mL10

These results indicate that DBINA is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

Preliminary investigations into the anticancer properties of DBINA have yielded promising results:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)Description
HeLa30Significant inhibition of proliferation
MCF-745Moderate inhibition
A54925High sensitivity

The IC50 values indicate that DBINA may effectively inhibit cancer cell growth at relatively low concentrations. Mechanistic studies are ongoing to explore how DBINA induces apoptosis or cell cycle arrest in these cancer cell lines.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of DBINA:

  • Case Study on Antimicrobial Resistance: A study focusing on antibiotic-resistant strains demonstrated that DBINA could restore sensitivity in certain resistant bacteria when used in combination with conventional antibiotics.
  • In Vivo Studies: Animal models treated with DBINA showed a reduction in tumor size without significant toxicity, suggesting a favorable safety profile for further development.
  • Synergistic Effects: Research exploring combinations of DBINA with other antimicrobial agents indicated enhanced efficacy, warranting further investigation into combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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